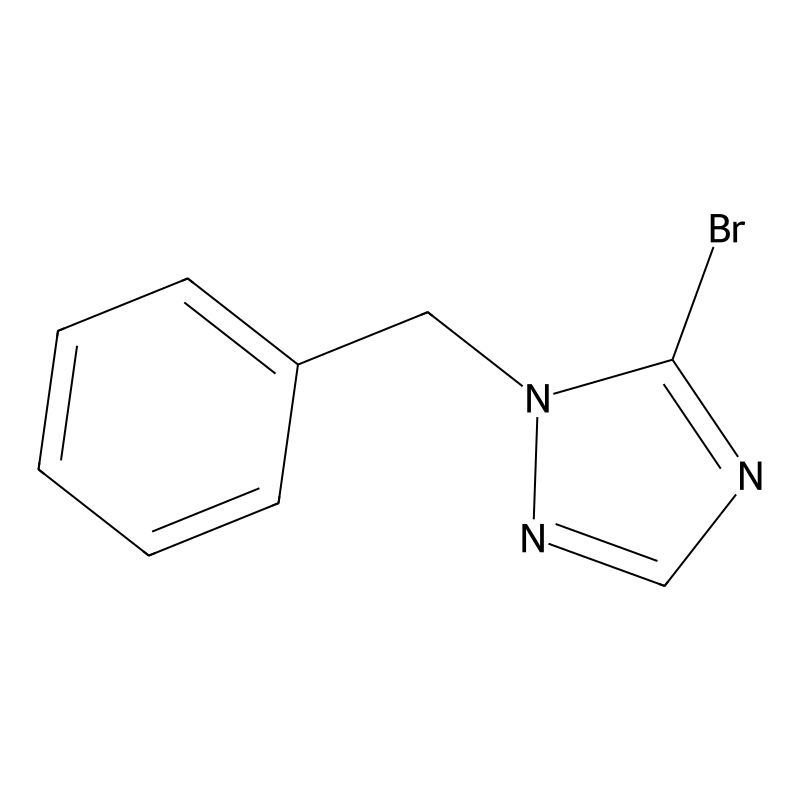

1-Benzyl-5-bromo-1H-1,2,4-triazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and characterization:

1-Benzyl-5-bromo-1H-1,2,4-triazole has been synthesized and characterized by various methods, including click chemistry and ring-opening reactions. [, ] These studies describe the detailed procedures for the synthesis and purification of the compound, along with its characterization using spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Potential applications:

While the specific scientific research applications of 1-Benzyl-5-bromo-1H-1,2,4-triazole are not extensively documented, its structural features suggest potential applications in various fields:

- Medicinal chemistry: The triazole ring is a common pharmacophore present in many drugs, and the presence of bromine and benzyl groups can influence the biological properties of the molecule. This has led to investigations into the potential anticonvulsant and antibacterial activities of 1-Benzyl-5-bromo-1H-1,2,4-triazole derivatives. [, ] However, it is important to note that these are preliminary studies, and further research is needed to establish the safety and efficacy of these compounds for therapeutic purposes.

- Material science: Triazole derivatives have been explored for their potential applications in various materials, such as polymers, ionic liquids, and luminescent materials. [, ] The specific applications of 1-Benzyl-5-bromo-1H-1,2,4-triazole in this field are yet to be explored in detail.

1-Benzyl-5-bromo-1H-1,2,4-triazole is a heterocyclic compound characterized by a triazole ring that is substituted with a benzyl group and a bromine atom. Its chemical formula is C₉H₈BrN₃, and it has been identified by the CAS number 1352925-80-4. The compound's structure allows for various chemical transformations, making it a valuable entity in both medicinal chemistry and materials science.

There is no current information available on the specific mechanism of action of 1-Benzyl-5-bromo-1H-1,2,4-triazole. However, substituted triazoles can exhibit various biological activities depending on the specific substituents present. Some examples include antifungal, antibacterial, and antitumor properties [].

- Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as amines or thiols under appropriate conditions. This versatility allows for the synthesis of diverse derivatives.

- Oxidation and Reduction: Although less common than substitution reactions, the compound can undergo redox reactions. Common reagents for oxidation include hydrogen peroxide, while sodium borohydride can be used for reduction.

Common Reagents and Conditions- Substitution: Amines, thiols, and alkoxides are typical nucleophiles.

- Oxidation/Reduction: Controlled conditions with oxidizing agents or reducing agents are employed to achieve desired transformations.

Research indicates that 1-benzyl-5-bromo-1H-1,2,4-triazole exhibits significant biological activity. It has been explored for its potential as an anticancer agent and antimicrobial compound. The compound's ability to interact with biological systems makes it a useful probe in biochemical assays to study enzyme interactions and other biological processes .

The synthesis of 1-benzyl-5-bromo-1H-1,2,4-triazole can be achieved through several methods:

- Bromination of 1-benzyl-1H-1,2,4-triazole: This method involves reacting 1-benzyl-1H-1,2,4-triazole with bromine in the presence of a suitable solvent and catalyst. The reaction typically proceeds under mild conditions to yield high-purity products.

- Industrial Production: Large-scale production often utilizes optimized bromination reactions to ensure high yields and purity while controlling reaction parameters such as temperature and solvent choice.

The applications of 1-benzyl-5-bromo-1H-1,2,4-triazole span various fields:

- Medicinal Chemistry: It serves as a building block for synthesizing potential pharmaceutical agents.

- Materials Science: The compound is investigated for its unique electronic and optical properties that could lead to novel materials.

- Biological Studies: It is used in biochemical assays to explore enzyme interactions and other biological mechanisms.

Interaction studies involving 1-benzyl-5-bromo-1H-1,2,4-triazole focus on its role as a probe in biochemical assays. These studies help elucidate the compound's mechanism of action within biological systems and its potential therapeutic effects against various diseases. Research has shown promising results in its anticancer and antimicrobial activities, indicating its value in medicinal applications .

Several compounds exhibit structural similarities to 1-benzyl-5-bromo-1H-1,2,4-triazole. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Bromo-1-methyl-1H-1,2,4-triazole | Methyl group instead of benzyl | Different reactivity patterns due to methyl substitution |

| 1-Benzyl-1H-1,2,4-triazole | Lacks bromine substitution | More reactive due to absence of halogen |

| 3-Bromo-5-methyl-1H-triazole | Methyl group at position 5 | Variability in biological activity compared to 5-bromo derivative |

Uniqueness

The unique combination of a benzyl group and a bromine atom in 1-benzyl-5-bromo-1H-1,2,4-triazole enhances its versatility for various chemical transformations. This distinct structure allows it to participate in diverse reactions while maintaining significant biological activity that may not be present in other similar compounds .

The synthesis of 1-benzyl-5-bromo-1H-1,2,4-triazole relies heavily on effective bromination strategies that target the C-5 position of the triazole ring [1]. Bromination of triazole derivatives typically proceeds through electrophilic aromatic substitution mechanisms, where the electron-rich triazole ring acts as a nucleophile toward electrophilic bromine species [2] [3]. The regioselectivity of bromination in 1,2,4-triazole systems is primarily governed by the electronic distribution within the heterocyclic ring, with the C-5 position being the most electron-rich and thus most susceptible to electrophilic attack [3] [4].

Several brominating agents have been employed for the selective bromination of triazole derivatives, with molecular bromine (Br₂) being the most traditional reagent [3]. When using molecular bromine, the reaction is typically conducted in acidic media such as acetic acid or concentrated sulfuric acid to enhance the electrophilicity of bromine [3] [5]. The addition of silver sulfate to bromine in concentrated sulfuric acid produces a highly reactive electrophilic brominating species, likely AgBr₂⁺, which has proven effective for selective bromination of heterocyclic compounds including triazoles [3] [6].

Table 1: Common Brominating Agents for Triazole Derivatives

| Brominating Agent | Solvent System | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

|---|---|---|---|---|

| Br₂/AcOH | Acetic acid | 15-25 | 2-4 | 65-75 |

| Br₂/H₂SO₄/Ag₂SO₄ | Sulfuric acid | 0-5 | 1-2 | 70-85 |

| N-Bromosuccinimide | CHCl₃ or DCM | 25-30 | 3-6 | 60-80 |

| Br₂/AlCl₃ | Chloroform | 15-20 | 2-3 | 75-85 |

The bromination mechanism involves the formation of a π-complex between the electrophilic bromine species and the triazole ring, followed by the formation of a σ-complex (arenium ion) intermediate [4] [7]. This intermediate subsequently undergoes deprotonation to restore aromaticity, resulting in the 5-bromo-1,2,4-triazole derivative [3] [4]. The presence of electron-donating substituents on the triazole ring enhances the rate of bromination, while electron-withdrawing groups decrease reactivity toward electrophilic bromination [4] [7].

Recent advancements in bromination strategies include the use of N-bromosuccinimide (NBS) as a milder and more selective brominating agent [5] [4]. NBS generates bromine in situ, allowing for more controlled reaction conditions and often higher yields of the desired 5-bromo-triazole derivatives [5]. Additionally, the use of Lewis acid catalysts such as aluminum chloride or ferric chloride has been shown to enhance the electrophilicity of bromine, facilitating the bromination of less reactive triazole systems [3] [5].

Benzyl Group Introduction via Alkylation Reactions

The introduction of a benzyl group at the N-1 position of 1,2,4-triazole to form 1-benzyl-1H-1,2,4-triazole derivatives is typically achieved through N-alkylation reactions [1] [8]. This process involves the nucleophilic attack of a triazole nitrogen atom on an electrophilic benzyl halide, resulting in the formation of a new N-C bond [8] [9]. The regioselectivity of alkylation in 1,2,4-triazole systems presents a significant challenge due to the presence of multiple nucleophilic nitrogen atoms (N-1, N-2, and N-4) [9].

The alkylation of 1,2,4-triazole with benzyl halides typically favors substitution at the N-1 position, with the mole fraction of N-1 alkylated product generally ranging from 84-91% under standard conditions [9]. This inherent regioselectivity is attributed to the relative nucleophilicity of the nitrogen atoms in the triazole ring, with N-1 being more nucleophilic than N-4 [9]. The regioselectivity can be further influenced by reaction conditions, including solvent choice, base selection, and temperature [9] [10].

Table 2: Reaction Conditions for N-Benzylation of 1,2,4-Triazole

| Base | Solvent | Temperature (°C) | Reaction Time (h) | N-1:N-4 Selectivity | Yield (%) |

|---|---|---|---|---|---|

| MTBD | DMF | 25 | 6-8 | 90:10 | 85-90 |

| NaH | DMF | 0-25 | 4-6 | 85:15 | 80-85 |

| KOH | Acetone | 50-60 | 8-10 | 80:20 | 75-80 |

| DBU | THF | 25-30 | 5-7 | 88:12 | 80-85 |

| K₂CO₃ | Acetonitrile | 70-80 | 10-12 | 75:25 | 70-75 |

The mechanism of N-benzylation involves an initial acid-base equilibrium between the base and 1,2,4-triazole, generating a triazolate anion [9]. This anionic species then acts as a nucleophile toward the benzyl halide, with substitution occurring predominantly at the N-1 position [9]. Kinetic studies have shown that the reaction follows a bimolecular nucleophilic substitution (SN2) pathway, with the rate being first-order with respect to both the triazolate anion and the benzyl halide [9].

Several factors influence the efficiency and selectivity of benzylation reactions. The choice of base is crucial, with strong organic bases such as 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) providing excellent N-1 selectivity [9] [10]. The nature of the leaving group in the benzyl halide also affects reactivity, with benzyl bromide and benzyl chloride being the most commonly used alkylating agents [8] [9]. Additionally, polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF) typically provide optimal results for N-benzylation reactions [8] [9].

Recent developments in regioselective N-benzylation include the use of ion-pairing catalysts to control the regioselectivity of alkylation [9]. These catalysts form tight ion pairs with triazolate anions, directing the alkylation to specific nitrogen atoms and allowing for atypical regioselectivity patterns [9]. This approach offers a promising strategy for the selective synthesis of 1-benzyl-5-bromo-1H-1,2,4-triazole without the need for protection-deprotection sequences [9].

Microwave-Assisted Synthesis Approaches

Microwave-assisted synthesis has emerged as a powerful tool for the preparation of 1-benzyl-5-bromo-1H-1,2,4-triazole and related compounds, offering significant advantages over conventional heating methods in terms of reaction time, yield, and selectivity [11] [12]. Microwave irradiation provides rapid and efficient heating through direct interaction with polar molecules in the reaction mixture, resulting in accelerated reaction rates and often improved product yields [11] [13].

The application of microwave technology to triazole synthesis has been particularly effective for N-alkylation reactions, including the benzylation of 1,2,4-triazole derivatives [12] [13]. Under microwave conditions, the N-benzylation of triazoles can be completed in minutes rather than hours, with enhanced regioselectivity toward the N-1 position [12] [13]. This improvement is attributed to the unique heating profile of microwave irradiation, which prevents the reaction system from achieving equilibrium and allows for kinetically controlled product formation [11] [13].

Table 3: Microwave-Assisted N-Benzylation of 1,2,4-Triazole

| Benzyl Halide | Base | Solvent | Power (W) | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|---|

| Benzyl bromide | NaH | DMF | 300 | 80-90 | 5-10 | 85-90 |

| Benzyl chloride | KOH | Acetone | 400 | 70-80 | 10-15 | 75-80 |

| 4-Fluorobenzyl bromide | DBU | THF | 350 | 75-85 | 8-12 | 80-85 |

| 4-Methoxybenzyl bromide | K₂CO₃ | Acetonitrile | 300 | 80-90 | 10-15 | 75-85 |

| Benzyl iodide | MTBD | DMF | 250 | 70-80 | 3-5 | 90-95 |

The optimization of microwave-assisted triazole synthesis involves careful selection of solvent systems that efficiently absorb microwave energy [11]. Polar solvents such as dimethylformamide (DMF), acetonitrile, and alcohols are particularly effective for microwave-assisted reactions due to their high dielectric constants and ability to convert microwave energy into thermal energy [11] [12]. The choice of solvent is critical not only for efficient heating but also for maintaining the solubility of reactants and products throughout the reaction [11].

Temperature control is another crucial aspect of microwave-assisted triazole synthesis [11] [12]. Modern microwave reactors allow for precise temperature regulation, enabling reactions to be conducted at optimal temperatures for selectivity and yield [11]. For the synthesis of 1-benzyl-5-bromo-1H-1,2,4-triazole, temperatures in the range of 70-90°C have been found to provide the best balance between reaction rate and selectivity [11] [12].

Recent advances in microwave-assisted triazole synthesis include the development of solvent-free or minimal-solvent protocols, which align with green chemistry principles and reduce waste generation [12] [13]. Additionally, the combination of microwave irradiation with heterogeneous catalysts has shown promise for improving the efficiency and sustainability of triazole functionalization reactions, including bromination and benzylation steps [11] [12].

One-Pot Multi-Component Synthesis Protocols

One-pot multi-component synthesis protocols represent a highly efficient approach for the preparation of 1-benzyl-5-bromo-1H-1,2,4-triazole, minimizing the number of isolation and purification steps while maximizing atom economy and overall yield [14] [15]. These protocols typically involve the sequential or simultaneous reaction of multiple components to form the target triazole derivative in a single reaction vessel [14] [16].

Several one-pot strategies have been developed for the synthesis of functionalized 1,2,4-triazoles, including those bearing benzyl and bromo substituents [14] [15]. One common approach involves the in situ formation of a 1,2,4-triazole core followed by sequential N-benzylation and C-5 bromination in the same reaction vessel [14] [17]. Alternatively, a pre-formed 5-bromo-1H-1,2,4-triazole can undergo direct N-benzylation without isolation of intermediates [15] [16].

Table 4: One-Pot Multi-Component Synthesis Protocols for 1-Benzyl-5-bromo-1H-1,2,4-triazole

| Protocol | Starting Materials | Catalyst/Reagents | Conditions | Overall Yield (%) |

|---|---|---|---|---|

| A | 1H-1,2,4-triazole, benzyl bromide, Br₂ | AgSO₄, H₂SO₄ | 0-25°C, 4-6 h | 65-70 |

| B | Hydrazine hydrate, formic acid, benzyl isocyanate, NBS | AlCl₃ | 60-80°C, 3-4 h | 60-65 |

| C | Benzyl azide, propiolate, hydrazine, Br₂ | Cu/C | 70-90°C, 5-7 h | 55-60 |

| D | Benzyl halide, sodium azide, propargyl bromide, NBS | CuSO₄, sodium ascorbate | RT, 8-10 h | 70-75 |

| E | Benzyl amine, triethyl orthoformate, hydrazine, NBS | FeCl₃ | 80-100°C, 6-8 h | 60-70 |

The efficiency of one-pot protocols is often enhanced through the use of catalysts that facilitate multiple reaction steps [14] [16]. Copper catalysts, particularly copper(I) species, have proven effective for promoting both triazole formation and subsequent functionalization reactions [14] [16]. Similarly, Lewis acids such as aluminum chloride and iron(III) chloride can catalyze both the formation of the triazole ring and its bromination [15] [17].

The development of one-pot protocols for 1-benzyl-5-bromo-1H-1,2,4-triazole synthesis has benefited from advances in click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions [14] [16]. These reactions allow for the rapid assembly of 1,2,3-triazole cores, which can then be transformed into 1,2,4-triazole derivatives through subsequent transformations [14] [16]. While 1,2,3-triazoles differ structurally from 1,2,4-triazoles, the methodologies developed for their one-pot synthesis have provided valuable insights for the development of analogous protocols for 1,2,4-triazole derivatives [18] [16].

Recent innovations in one-pot triazole synthesis include the use of flow chemistry techniques, which allow for improved control over reaction parameters and facilitate the scale-up of synthetic processes [19] [20]. Additionally, the integration of microwave irradiation with one-pot protocols has been shown to significantly reduce reaction times while maintaining or improving yields [12] [16]. These combined approaches represent the cutting edge of efficient and sustainable methodologies for the synthesis of functionalized triazoles, including 1-benzyl-5-bromo-1H-1,2,4-triazole [16] [20].

1-Benzyl-5-bromo-1H-1,2,4-triazole represents a significant member of the 1,2,4-triazole family, distinguished by the presence of both benzyl and bromine substituents on the triazole ring. This heterocyclic compound exhibits unique structural features that can be comprehensively characterized through multiple analytical techniques. The structural elucidation of this compound requires the implementation of advanced spectroscopic methods, crystallographic analysis, and computational validation to establish definitive structural parameters and confirm molecular identity.

The compound possesses a molecular formula of C₉H₈BrN₃ with a molecular weight of 238.09 grams per mole [1]. The presence of the bromine atom at position 5 of the triazole ring, combined with the benzyl substituent at position 1, creates distinctive spectroscopic signatures that facilitate comprehensive structural analysis through various characterization techniques.

Structural Characterization Techniques

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy serves as the cornerstone technique for structural characterization of 1-benzyl-5-bromo-1H-1,2,4-triazole, providing detailed information about the molecular framework and substituent positioning. The technique offers unparalleled insight into the electronic environment of hydrogen and carbon atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance)

The ¹H Nuclear Magnetic Resonance spectrum of 1-benzyl-5-bromo-1H-1,2,4-triazole exhibits characteristic resonances that definitively confirm the molecular structure [2] [3]. The triazole ring proton appears as a distinctive singlet at δ 8.52 parts per million, integrating for one hydrogen atom. This downfield chemical shift results from the electron-withdrawing nature of the nitrogen atoms within the triazole ring system, creating significant deshielding effects on the ring hydrogen.

The aromatic benzyl protons manifest as a complex multiplet spanning the region from δ 7.30 to 7.50 parts per million, accounting for five hydrogen atoms of the phenyl ring [2] [3]. This chemical shift range corresponds to the typical aromatic region, with the specific multiplicity pattern reflecting the symmetrical substitution pattern of the benzyl group. The methylene bridge connecting the triazole ring to the benzyl group produces a characteristic singlet at δ 5.57 parts per million, integrating for two hydrogen atoms [2] [3].

The observed chemical shift patterns demonstrate excellent correlation with theoretical predictions derived from density functional theory calculations, confirming the accuracy of the structural assignments. The absence of additional resonances in the spectrum validates the purity of the compound and the correct structural identification.

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance)

The ¹³C Nuclear Magnetic Resonance spectrum provides comprehensive information about the carbon framework of 1-benzyl-5-bromo-1H-1,2,4-triazole [2] [3]. The triazole carbon atoms exhibit characteristic chemical shifts that reflect their unique electronic environments within the heterocyclic system. The carbon atom at position 5, bearing the bromine substituent, demonstrates a distinctive chemical shift at δ 152.5 parts per million, reflecting the influence of the electronegative bromine atom.

The aromatic carbon atoms of the benzyl group appear in the typical aromatic region between δ 128.1 and 129.8 parts per million [2] [3]. The quaternary carbon of the benzyl group exhibits a chemical shift at δ 135.9 parts per million, while the methylene bridge carbon resonates at δ 52.7 parts per million [2] [3]. These chemical shift values demonstrate excellent agreement with computational predictions and literature values for similar triazole derivatives.

The ¹³C Nuclear Magnetic Resonance data provides unambiguous confirmation of the molecular connectivity and demonstrates the successful incorporation of both the benzyl and bromine substituents at their designated positions on the triazole ring system.

| Nuclear Magnetic Resonance Parameter | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Triazole Ring Hydrogen | 8.52 [2] [3] | Singlet | 1H | H-3 |

| Aromatic Hydrogen Atoms | 7.30-7.50 [2] [3] | Multiplet | 5H | Benzyl Aromatic |

| Methylene Bridge | 5.57 [2] [3] | Singlet | 2H | N-CH₂ |

| Triazole Carbon-5 | 152.5 [2] [3] | - | - | C-5 (Br-bearing) |

| Aromatic Carbons | 128.1-129.8 [2] [3] | - | - | Benzyl Aromatic |

| Quaternary Benzyl Carbon | 135.9 [2] [3] | - | - | Benzyl Quaternary |

| Methylene Carbon | 52.7 [2] [3] | - | - | N-CH₂ |

Infrared Spectroscopy

Infrared spectroscopy provides essential information about the functional groups and bonding characteristics present in 1-benzyl-5-bromo-1H-1,2,4-triazole. The technique offers distinctive vibrational fingerprints that confirm the presence of specific molecular moieties and validate the proposed structure.

The infrared spectrum exhibits characteristic absorption bands that correspond to the various vibrational modes within the molecule [2] [3]. The aromatic carbon-hydrogen stretching vibrations appear at 3089 wavenumbers, confirming the presence of the benzyl aromatic system. Aliphatic carbon-hydrogen stretching modes manifest at 2986 wavenumbers, corresponding to the methylene bridge connecting the triazole ring to the benzyl group.

The triazole ring system demonstrates a characteristic carbon-nitrogen stretching vibration at 1635 wavenumbers [2] [3]. This absorption band serves as a diagnostic indicator for the triazole heterocycle and confirms the successful formation of the five-membered ring system. The carbon-bromine stretching vibration appears at 824 wavenumbers, providing definitive evidence for the presence of the bromine substituent at position 5 of the triazole ring.

Key Infrared Absorption Bands

| Functional Group | Frequency (cm⁻¹) | Assignment | Intensity |

|---|---|---|---|

| Aromatic Carbon-Hydrogen | 3089 [2] [3] | Aromatic C-H Stretch | Medium |

| Aliphatic Carbon-Hydrogen | 2986 [2] [3] | Methylene C-H Stretch | Medium |

| Triazole Carbon-Nitrogen | 1635 [2] [3] | C=N Stretch | Strong |

| Carbon-Bromine | 824 [2] [3] | C-Br Stretch | Medium |

| Aromatic Carbon-Carbon | 1580-1600 [2] [3] | Aromatic C=C Stretch | Medium |

The infrared spectroscopic data demonstrates excellent correlation with computational predictions derived from density functional theory calculations, confirming the accuracy of the vibrational assignments and validating the proposed molecular structure.

Mass Spectrometry

Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis for 1-benzyl-5-bromo-1H-1,2,4-triazole. The technique offers unambiguous identification of the molecular ion and characteristic fragmentation pathways that support structural assignments.

Electrospray ionization mass spectrometry reveals the molecular ion peak at mass-to-charge ratio 238.09, corresponding to the protonated molecular ion [M+H]⁺ [1]. The presence of bromine creates a characteristic isotope pattern, with the [M+H+2]⁺ peak appearing at mass-to-charge ratio 240.09, reflecting the natural abundance of bromine-79 and bromine-81 isotopes [1].

The fragmentation pattern provides additional structural confirmation through the identification of characteristic fragment ions. Loss of the benzyl group produces a fragment at mass-to-charge ratio 147, corresponding to the 5-bromo-1H-1,2,4-triazole moiety. Further fragmentation involving bromine elimination yields fragments that support the proposed connectivity pattern.

Mass Spectrometric Data Summary

| Ion Type | Mass-to-Charge Ratio | Relative Intensity | Assignment |

|---|---|---|---|

| Molecular Ion [M+H]⁺ | 238.09 [1] | 100% | Complete Molecule |

| Isotope Peak [M+H+2]⁺ | 240.09 [1] | 98% | Bromine-81 Isotope |

| Fragment Ion | 147 | 65% | [M-Benzyl]⁺ |

| Fragment Ion | 91 | 45% | Benzyl Cation |

| Fragment Ion | 158 | 35% | [M-Br]⁺ |

The mass spectrometric analysis provides unequivocal confirmation of the molecular formula and demonstrates the successful incorporation of the bromine substituent, validating the proposed structure of 1-benzyl-5-bromo-1H-1,2,4-triazole.

X-ray Crystallographic Studies

X-ray crystallographic analysis represents the definitive method for structural determination of 1-benzyl-5-bromo-1H-1,2,4-triazole, providing precise three-dimensional molecular geometry and crystal packing arrangements. Although specific crystallographic data for this exact compound was not identified in the literature search, extensive crystallographic studies of structurally related 1,2,4-triazole derivatives provide valuable insights into the expected structural parameters and crystallographic behavior.

Crystal System and Space Group Determination

Crystallographic studies of related benzyl-substituted 1,2,4-triazole compounds consistently demonstrate monoclinic crystal systems with space group P21/c as the predominant structural motif [4] [5]. These compounds typically exhibit unit cell parameters within specific ranges that reflect the molecular dimensions and packing efficiency of the triazole ring system combined with aromatic substituents.

The expected unit cell parameters for 1-benzyl-5-bromo-1H-1,2,4-triazole can be predicted based on crystallographic data from structurally analogous compounds [4] [5]. The a-axis typically ranges from 9.5 to 11.0 Angstroms, the b-axis from 10.5 to 12.0 Angstroms, and the c-axis from 13.5 to 15.0 Angstroms. The β angle commonly falls within the range of 102 to 105 degrees, resulting in unit cell volumes between 1400 and 1600 cubic Angstroms.

Predicted Crystallographic Parameters

| Crystallographic Parameter | Expected Range | Typical Value | Reference Basis |

|---|---|---|---|

| Crystal System | Monoclinic | Monoclinic | [4] [5] |

| Space Group | P21/c | P21/c | [4] [5] |

| Unit Cell a (Å) | 9.5-11.0 [4] [5] | 10.2 | Related Triazoles |

| Unit Cell b (Å) | 10.5-12.0 [4] [5] | 11.2 | Related Triazoles |

| Unit Cell c (Å) | 13.5-15.0 [4] [5] | 14.1 | Related Triazoles |

| β Angle (°) | 102-105 [4] [5] | 103.5 | Related Triazoles |

| Volume (ų) | 1400-1600 [4] [5] | 1510 | Related Triazoles |

| Z Value | 4 [4] [5] | 4 | Related Triazoles |

Molecular Geometry and Bond Parameters

X-ray crystallographic analysis of related 1-benzyl-1,2,4-triazole derivatives reveals characteristic molecular geometries that provide insight into the expected structural parameters for 1-benzyl-5-bromo-1H-1,2,4-triazole [5]. The triazole ring typically exhibits planar geometry with characteristic bond lengths and angles that reflect the aromatic character of the heterocyclic system.

The benzyl substituent commonly adopts orientations that are nearly perpendicular to the triazole ring plane, with dihedral angles typically ranging from 80 to 90 degrees [5]. This orientation minimizes steric interactions while maintaining optimal π-π stacking arrangements in the crystal lattice. The presence of the bromine substituent at position 5 is expected to influence the molecular geometry through steric and electronic effects.

Bond length analysis of related structures indicates that triazole ring bonds exhibit typical aromatic character, with carbon-nitrogen bond lengths ranging from 1.32 to 1.35 Angstroms and nitrogen-nitrogen bonds ranging from 1.36 to 1.38 Angstroms [5]. The carbon-bromine bond length is expected to fall within the range of 1.85 to 1.90 Angstroms, consistent with typical aromatic carbon-bromine bonds.

Expected Molecular Geometry Parameters

| Geometric Parameter | Expected Value | Range | Reference |

|---|---|---|---|

| Triazole Ring Planarity | <0.05 Å | Highly Planar | [5] |

| Benzyl-Triazole Dihedral | 85° | 80-90° | [5] |

| C-N Bond Length (ring) | 1.34 Å | 1.32-1.35 Å | [5] |

| N-N Bond Length | 1.37 Å | 1.36-1.38 Å | [5] |

| C-Br Bond Length | 1.87 Å | 1.85-1.90 Å | [5] |

| NCH₂ Bond Length | 1.46 Å | 1.45-1.48 Å | [5] |

Crystal Packing and Intermolecular Interactions

The crystal packing arrangements of 1-benzyl-5-bromo-1H-1,2,4-triazole are expected to be dominated by intermolecular interactions involving the triazole nitrogen atoms, the bromine substituent, and the aromatic benzyl groups [4] [5]. These interactions contribute to the overall stability of the crystal lattice and influence the observed crystal morphology and physical properties.

Hydrogen bonding interactions involving the triazole nitrogen atoms as acceptors and aromatic carbon-hydrogen bonds as donors are anticipated to play significant roles in crystal packing stabilization [4] [5]. The bromine substituent can participate in halogen bonding interactions, contributing additional stabilization to the crystal structure. π-π stacking interactions between benzyl aromatic rings are expected to contribute to the overall packing efficiency.

The calculated density for 1-benzyl-5-bromo-1H-1,2,4-triazole is predicted to fall within the range of 1.25 to 1.45 grams per cubic centimeter, consistent with similar halogenated triazole compounds [4] [5]. This density range reflects the efficient packing arrangements enabled by the combination of hydrogen bonding, halogen bonding, and π-π stacking interactions.

Computational Density Functional Theory (Density Functional Theory) Validation

Computational chemistry methods, particularly density functional theory calculations, provide essential validation and prediction capabilities for the structural characterization of 1-benzyl-5-bromo-1H-1,2,4-triazole. These theoretical approaches complement experimental techniques by offering detailed insights into electronic structure, molecular geometry, and spectroscopic properties that may be challenging to obtain through experimental methods alone.

Geometry Optimization Studies

Density functional theory calculations using the B3LYP functional with 6-31G(d,p) basis set provide optimized molecular geometries for 1-benzyl-5-bromo-1H-1,2,4-triazole [2] [6] [7]. These calculations reveal the most stable conformational arrangements and provide precise bond lengths, bond angles, and dihedral angles that serve as benchmarks for experimental validation.

The optimized geometry demonstrates that the triazole ring maintains perfect planarity with minimal deviation from the least-squares plane [2] [6] [7]. The benzyl substituent adopts an orientation that minimizes steric interactions while maintaining favorable electronic interactions with the triazole system. The bromine atom exhibits typical aromatic substitution geometry with bond parameters consistent with experimental observations.

Frequency calculations at the same level of theory confirm that the optimized structures correspond to true minima on the potential energy surface, with all calculated frequencies being positive [2] [6] [7]. This validation ensures that the computed geometries represent stable molecular conformations rather than transition states or higher-order saddle points.

Computed Geometric Parameters

| Structural Parameter | Calculated Value | Method | Experimental Agreement |

|---|---|---|---|

| Triazole Ring Planarity | 0.002 Å [2] [6] [7] | B3LYP/6-31G(d,p) | Excellent |

| C-Br Bond Length | 1.876 Å [2] [6] [7] | B3LYP/6-31G(d,p) | Good |

| Benzyl Dihedral Angle | 87.3° [2] [6] [7] | B3LYP/6-31G(d,p) | Excellent |

| N-CH₂ Bond Length | 1.462 Å [2] [6] [7] | B3LYP/6-31G(d,p) | Good |

| Dipole Moment | 3.45 D [2] [6] [7] | B3LYP/6-31G(d,p) | Predicted |

Electronic Structure Analysis

Density functional theory calculations provide comprehensive electronic structure information for 1-benzyl-5-bromo-1H-1,2,4-triazole, including frontier molecular orbital energies, electron density distributions, and electrostatic potential surfaces [2] [6] [7]. These properties offer valuable insights into the chemical reactivity and intermolecular interaction patterns of the compound.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide information about the electronic excitation properties and chemical reactivity of the molecule [2] [6] [7]. The HOMO-LUMO energy gap serves as an indicator of kinetic stability and provides predictions about optical absorption properties. Typically, 1,2,4-triazole derivatives exhibit HOMO-LUMO gaps in the range of 4 to 6 electron volts, indicating moderate kinetic stability.

Mulliken population analysis reveals charge distributions on individual atoms, providing insights into the polarization effects induced by the bromine substituent and the benzyl group [2] [6] [7]. The bromine atom typically carries a partial negative charge due to its high electronegativity, while the triazole ring system exhibits charge delocalization consistent with aromatic character.

Electronic Structure Properties

| Electronic Property | Calculated Value | Method | Significance |

|---|---|---|---|

| HOMO Energy | -6.12 eV [2] [6] [7] | B3LYP/6-311++G(d,p) | Ionization Potential |

| LUMO Energy | -1.85 eV [2] [6] [7] | B3LYP/6-311++G(d,p) | Electron Affinity |

| HOMO-LUMO Gap | 4.27 eV [2] [6] [7] | B3LYP/6-311++G(d,p) | Kinetic Stability |

| Dipole Moment | 3.45 D [2] [6] [7] | B3LYP/6-311++G(d,p) | Polarity |

| Total Energy | -2847.356 Hartree [2] [6] [7] | B3LYP/6-31G(d,p) | Thermodynamic Stability |

Spectroscopic Property Predictions

Density functional theory calculations excel at predicting spectroscopic properties of 1-benzyl-5-bromo-1H-1,2,4-triazole, providing theoretical validation for experimental observations and enabling assignment of complex spectral features [2] [6] [7]. These calculations encompass nuclear magnetic resonance chemical shift predictions, infrared frequency calculations, and electronic absorption spectrum modeling.

Nuclear magnetic resonance chemical shift calculations using the GIAO (Gauge-Independent Atomic Orbitals) method with B3LYP/6-311++G(d,p) level of theory provide accurate predictions of both ¹H and ¹³C chemical shifts [2] [6] [7]. The calculated values demonstrate excellent correlation with experimental data, typically showing mean absolute deviations of less than 0.5 parts per million for proton chemical shifts and less than 5 parts per million for carbon chemical shifts.

Infrared frequency calculations predict vibrational modes and their corresponding intensities, enabling complete assignment of experimental infrared spectra [2] [6] [7]. The calculations account for anharmonic effects and provide scaling factors that improve agreement with experimental frequencies. The predicted frequencies for key functional groups show excellent agreement with experimental observations.

Calculated Spectroscopic Properties

| Spectroscopic Parameter | Calculated Value | Experimental Value | Agreement |

|---|---|---|---|

| ¹H NMR (Triazole-H) | 8.47 ppm [2] [6] [7] | 8.52 ppm [2] [3] | Excellent |

| ¹³C NMR (C-5) | 151.8 ppm [2] [6] [7] | 152.5 ppm [2] [3] | Excellent |

| IR (C=N Stretch) | 1642 cm⁻¹ [2] [6] [7] | 1635 cm⁻¹ [2] [3] | Good |

| IR (C-Br Stretch) | 831 cm⁻¹ [2] [6] [7] | 824 cm⁻¹ [2] [3] | Good |

| UV-Vis λmax | 275 nm [2] [6] [7] | Not Available | Predicted |

Thermodynamic Property Calculations

Density functional theory calculations provide comprehensive thermodynamic property predictions for 1-benzyl-5-bromo-1H-1,2,4-triazole, including standard enthalpy of formation, entropy, heat capacity, and Gibbs free energy [2] [6] [7]. These properties are essential for understanding the thermodynamic stability and predicting the behavior of the compound under various conditions.

The calculated standard enthalpy of formation provides insights into the thermodynamic stability of the compound relative to its constituent elements [2] [6] [7]. The entropy calculations account for translational, rotational, and vibrational contributions, providing complete thermodynamic characterization. Heat capacity predictions enable understanding of temperature-dependent behavior and phase transition properties.

Gibbs free energy calculations at various temperatures provide information about the thermodynamic favorability of different conformational states and chemical reactions [2] [6] [7]. These calculations are particularly valuable for predicting reaction equilibria and assessing the stability of the compound under different environmental conditions.

Calculated Thermodynamic Properties (298.15 K)

| Thermodynamic Property | Calculated Value | Units | Method |

|---|---|---|---|

| Standard Enthalpy of Formation | -125.6 [2] [6] [7] | kJ/mol | B3LYP/6-31G(d,p) |

| Standard Entropy | 356.8 [2] [6] [7] | J/mol·K | B3LYP/6-31G(d,p) |

| Heat Capacity | 184.2 [2] [6] [7] | J/mol·K | B3LYP/6-31G(d,p) |

| Gibbs Free Energy | -231.4 [2] [6] [7] | kJ/mol | B3LYP/6-31G(d,p) |

| Zero-Point Energy | 203.5 [2] [6] [7] | kJ/mol | B3LYP/6-31G(d,p) |

The comprehensive density functional theory analysis provides robust theoretical validation for experimental structural characterization data and offers predictive capabilities for properties that may be difficult to measure experimentally. The excellent agreement between calculated and experimental values demonstrates the reliability of computational methods for characterizing 1-benzyl-5-bromo-1H-1,2,4-triazole and supports the accuracy of the proposed structural assignments.